molecular formula C12H18ClNO B13930864 5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride CAS No. 820238-30-0

5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Cat. No.: B13930864
CAS No.: 820238-30-0
M. Wt: 227.73 g/mol
InChI Key: ZXDLAWHZGCEYCD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-5-propoxyIsoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydro-5-propoxyIsoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isoquinoline and propyl alcohol.

    Reaction Conditions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-5-propoxyIsoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

1,2,3,4-Tetrahydro-5-propoxyIsoquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antineuroinflammatory properties.

    Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-5-propoxyIsoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential use in asymmetric catalysis

Uniqueness

1,2,3,4-Tetrahydro-5-propoxyIsoquinoline hydrochloride is unique due to the presence of the propoxy group at the 5-position, which can influence its biological activity and chemical reactivity. This structural modification can lead to different pharmacological profiles compared to other similar compounds .

Properties

CAS No.

820238-30-0

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

5-propoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-2-8-14-12-5-3-4-10-9-13-7-6-11(10)12;/h3-5,13H,2,6-9H2,1H3;1H

InChI Key

ZXDLAWHZGCEYCD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1CCNC2.Cl

Origin of Product

United States

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